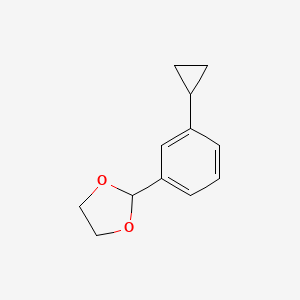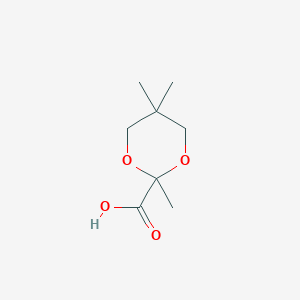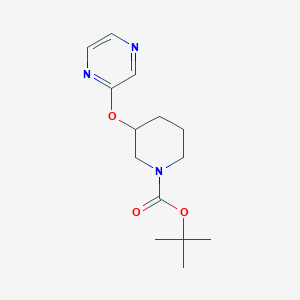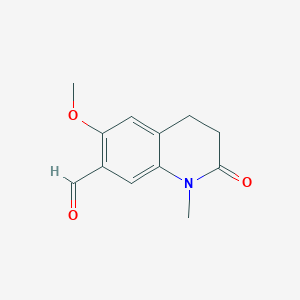
6-Methoxy-1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde is a complex organic compound with a unique structure that includes a quinoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of a methoxy-substituted aniline with a suitable aldehyde can lead to the formation of the quinoline core, followed by further functionalization to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to drive the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The methoxy and aldehyde groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学的研究の応用
1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-6-methoxynaphthalene: Shares a similar tetrahydro structure but lacks the quinoline core.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the carboxaldehyde group.
6-Methoxy-1,2,3,4-tetrahydro-β-carboline: Contains a similar methoxy group but differs in the core structure.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-1-methyl-2-oxo-7-quinolinecarboxaldehyde is unique due to its specific combination of functional groups and the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
187679-63-6 |
|---|---|
分子式 |
C12H13NO3 |
分子量 |
219.24 g/mol |
IUPAC名 |
6-methoxy-1-methyl-2-oxo-3,4-dihydroquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H13NO3/c1-13-10-5-9(7-14)11(16-2)6-8(10)3-4-12(13)15/h5-7H,3-4H2,1-2H3 |
InChIキー |
DMIHMALEPYJZFS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)CCC2=CC(=C(C=C21)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboximidic acid](/img/structure/B13977362.png)

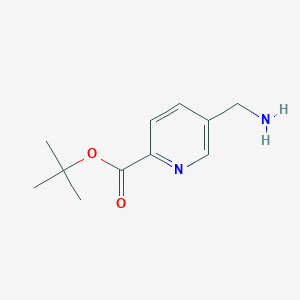
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 8-methyl-4-oxo-, ethyl ester](/img/structure/B13977387.png)
![4-Chloro-6-methoxypyrido[3,4-d]pyrimidine](/img/structure/B13977390.png)

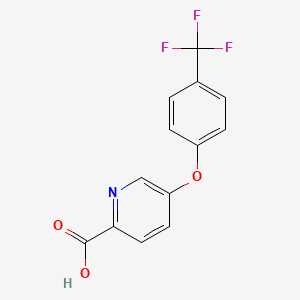
![4-[(diphenylhydrazinylidene)methyl]-N,N-diphenylaniline](/img/structure/B13977410.png)
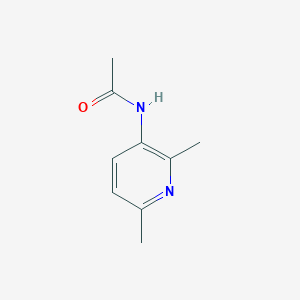
![6-[2-(Trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B13977429.png)
